pyrimidine-4,5,6-triamine
Description
Overview of Pyrimidine (B1678525) Scaffolds in Contemporary Chemical Research
Pyrimidine, a fundamental aromatic heterocyclic molecule, is a privileged scaffold in medicinal chemistry due to its wide range of biological activities. bohrium.com Its derivatives have garnered significant interest from organic and medicinal chemists owing to their diverse bioactivities, including anticancer, antiviral, anti-inflammatory, antibacterial, and antihypertensive properties. researchgate.net The pyrimidine motif is a key component of nucleic acids (uracil, thymine, and cytosine), highlighting its fundamental role in biological systems. jopir.in This inherent biocompatibility allows pyrimidine derivatives to readily interact with enzymes, genetic materials, and other biocomponents within the cell. researchgate.net
The versatility of the pyrimidine scaffold allows for extensive structural modifications, and even slight alterations with various substitutions on the pyrimidine ring can lead to significant changes in biological activity. bohrium.com Researchers have explored a multitude of synthetic protocols, both conventional and contemporary, to develop novel pyrimidine-containing molecules. tandfonline.com These efforts have led to the discovery of compounds with potent therapeutic potential, often outperforming existing standard drugs. researchgate.nettandfonline.com The broad spectrum of applications for pyrimidine-based compounds extends beyond medicine into areas such as agrochemicals, where they have been developed as insecticidal agents. tandfonline.com
Pyrimidine-4,5,6-triamine as a Pivotal Intermediate in Advanced Organic Synthesis
This compound serves as a crucial intermediate in the synthesis of a wide range of more complex heterocyclic systems. Its multiple amine groups provide reactive sites for various chemical transformations, making it a versatile building block for constructing fused pyrimidine derivatives. These fused systems are of great interest due to their diverse pharmacological activities. researchgate.net
One notable application of this compound is in the synthesis of pyrido[2,3-d]pyrimidines. For instance, the reaction of 2,4,6-triaminopyrimidine (B127396) with the sodium salt of nitromalonaldehyde (B3023284) yields 2,4-diamino-6-nitropyrido[2,3-d]pyrimidine, which can be subsequently reduced to its 6-amino analogue. nih.gov This intermediate can then undergo reductive amination with various aldehydes to produce a range of substituted pyrido[2,3-d]pyrimidines. nih.gov
Furthermore, this compound is a key precursor in the synthesis of purine (B94841) derivatives. A novel synthetic approach involves the transformation of a condensed polyazotic heterocyclic tetrazolopyrimidine structure into triaminopyrimidine, which is then cyclized to form 2-aminopurine. researchgate.net The reduction of a nitro group to an amine is a critical step in this process, with reagents like sodium dithionite (B78146) proving effective in yielding the desired triamine. researchgate.net
The reactivity of the amine groups in this compound also allows for the introduction of various substituents, leading to the development of novel compounds with specific properties. For example, N,N-dimethyl-N',N'-diphenylthis compound has been synthesized and its crystal structure characterized. researchgate.net The synthesis of such derivatives often involves the reduction of a nitro-substituted precursor using methods like iron powder in the presence of an acid. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
pyrimidine-4,5,6-triamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N5/c5-2-3(6)8-1-9-4(2)7/h1H,5H2,(H4,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNBXFXEMHPGTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
49721-45-1 (sulfate 1:1), 6640-23-9 (sulfate 1:1 monohydrate), 68738-86-3 (sulfate) | |
| Record name | 4,5,6-Triaminopyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118707 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10151996 | |
| Record name | 4,5,6-Triaminopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10151996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118-70-7 | |
| Record name | 4,5,6-Pyrimidinetriamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118-70-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5,6-Triaminopyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118707 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 118-70-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145059 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,5,6-Triaminopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10151996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrimidine-4,5,6-triyltriamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.883 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,5,6-TRIAMINOPYRIMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PHL9UQ3Q4H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Transformations of Pyrimidine 4,5,6 Triamine
Established Synthetic Pathways to Pyrimidine-4,5,6-triamine
The synthesis of this compound can be achieved through several distinct routes, each starting from different precursors and employing various chemical transformations. These methods range from the reduction of substituted pyrimidines to the reconstruction of other heterocyclic systems.
A common and effective method for synthesizing this compound involves the reduction of a nitro or nitroso group at the C5 position of a pre-existing diaminopyrimidine ring. This transformation is typically achieved through catalytic hydrogenation or by using chemical reducing agents.
Catalytic hydrogenation is a widely used technique for this purpose. For instance, 2,4,5-triamino-6-hydroxypyrimidine can be prepared by the catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine (B16450) in the presence of noble metal catalysts like palladium or platinum. google.com A similar approach involves the hydrogenation of 4,6-diamino-5-nitrosopyrimidine. In one procedure, the wetted nitroso compound is placed in an autoclave with methanol (B129727) and a 5% palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere at room temperature, yielding this compound in 95% yield, which can often be used without further purification. chemicalbook.com
Chemical reducing agents also provide an effective alternative. The reduction of 5-nitropyrimidine-2,4-diamine (B43640) to pyrimidine-2,4,5-triamine (B1267316) has been accomplished using sodium dithionite (B78146), resulting in a 59% yield. researchgate.net Other reducing systems, such as iron powder in the presence of ammonium (B1175870) chloride, have been employed for the reduction of related nitro-substituted pyrimidines. researchgate.net
Table 1: Examples of Reduction Reactions to Synthesize Aminopyrimidines
| Starting Material | Reducing Agent/Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| 4,6-Diamino-5-nitrosopyrimidine | 5% Pd/C, H₂ | This compound | 95% | chemicalbook.com |
| 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine | Noble Metal Catalyst, H₂ | 2,4,5-Triamino-6-hydroxypyrimidine | Not specified | google.com |
| 5-Nitropyrimidine-2,4-diamine | Sodium dithionite | Pyrimidine-2,4,5-triamine | 59% | researchgate.net |
| N,N-Diphenyl-N',N'-dimethyl-5-nitro-pyrimidine-4,6-diamine | Iron powder, NH₄Cl | N,N-Dimethyl-N',N'-diphenyl-pyrimidine-4,5,6-triamine | 67.8% | researchgate.net |
This pathway involves the nucleophilic substitution of leaving groups, typically halogens, on the pyrimidine (B1678525) ring with ammonia (B1221849) or its equivalents. Dihalogenated pyrimidines serve as common starting materials for this approach. For example, 4,6-dichloro-5-nitropyrimidine (B16160) is a versatile precursor that can be reacted with amines to introduce amino groups at the C4 and C6 positions. semanticscholar.orggoogle.com While direct reaction with ammonia can be employed, the process often involves sequential reactions to build the desired substitution pattern, ultimately leading to the triamine structure after the reduction of the nitro group as a final step.
More intricate synthetic strategies involve the transformation of other heterocyclic rings into the pyrimidine system. These "deconstruction-reconstruction" approaches can provide access to complex pyrimidine analogues that are otherwise difficult to obtain. nsf.govnih.gov
One such method begins with a condensed polyazotic heterocyclic structure, such as tetrazolopyrimidine. researchgate.net For instance, the synthesis of pyrimidine-2,4,5-triamine can be achieved from nitrotetrazolo[1,5-a]pyrimidin-7-amine. mdpi.com In this process, the tetrazole fragment is first reduced to an amino group, leading to the formation of 5-nitropyrimidine-2,4-diamine. This intermediate is then subjected to a second reduction step to convert the nitro group into the third amino group, completing the synthesis of the target triamine. researchgate.netmdpi.com This reconstructive approach highlights the utility of leveraging the chemistry of one heterocyclic system to construct another.
Many synthetic routes to this compound and its derivatives are inherently multi-step processes, combining several of the strategies mentioned above. A typical sequence might involve the initial construction of a disubstituted pyrimidine ring, followed by nitration or nitrosation at the C5 position, and concluding with the reduction of this group to an amine.
For example, the synthesis of N,N-Dimethyl-N',N'-diphenyl-pyrimidine-4,5,6-triamine is achieved through a multi-step process that concludes with the reduction of a nitro-substituted precursor using iron powder and ammonium chloride. researchgate.net Similarly, the preparation of 2,4,5-triamino-6-hydroxypyrimidine involves the catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine, which is itself prepared from a suitable pyrimidine precursor. google.com These multi-step approaches allow for the systematic construction and functionalization of the pyrimidine core to achieve the desired triamine product.
Derivatization Strategies and Functionalization of this compound
The three amino groups of this compound provide reactive sites for further chemical modification, allowing for the synthesis of a wide array of derivatives. Derivatization strategies commonly focus on N-alkylation and N-acylation reactions to introduce new functional groups and build more complex molecular architectures.
N-alkylation involves the introduction of alkyl groups onto the nitrogen atoms of the amino substituents. This can be achieved by reacting the triamine with alkylating agents such as alkyl halides. The specific conditions of the reaction, including the base and solvent used, can influence the degree and position of alkylation. For instance, N-alkylation of pyrimidine derivatives has been performed using alkylating agents like ethyl acetate (B1210297) bromide or propargyl bromide in acetonitrile. ias.ac.in The synthesis of N,N-Dimethyl-N,N-diphenyl-pyrimidine-4,5,6-triamine demonstrates the presence of both substituted and unsubstituted amino groups, indicating that selective alkylation is possible. nih.gov
N-acylation introduces acyl groups to the amino functions, forming amide bonds. This is a common strategy in the synthesis of nucleoside analogues and other complex molecules. nih.gov The reaction typically involves treating the aminopyrimidine with an acylating agent, such as an acid chloride or an activated ester, often in the presence of a coupling agent and a catalyst like DMAP (4-Dimethylaminopyridine) or HOBt (Hydroxybenzotriazole). nih.gov These reactions allow for the attachment of a wide variety of substituents, further expanding the chemical diversity of this compound derivatives.
Condensation Reactions for Schiff Base Formation
The formation of a Schiff base, or an imine, is a fundamental reaction in organic chemistry involving the condensation of a primary amine with a carbonyl compound, such as an aldehyde or a ketone. nih.govresearchgate.netresearchgate.net This reaction proceeds through a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (-C=N-). nih.gov
This compound possesses three primary amino groups, each capable of participating in Schiff base formation. The relative reactivity of these amino groups can be influenced by the electronic properties of the pyrimidine ring and the specific reaction conditions employed. The condensation can be controlled stoichiometrically to achieve mono-, di-, or tri-substituted imine derivatives. This reaction is typically catalyzed by either an acid or a base and is often reversible. nih.gov The resulting pyrimidine Schiff bases are important intermediates for the synthesis of more complex heterocyclic structures and have been studied for their own biological activities. nih.gov
Table 1: Examples of Carbonyl Compounds for Schiff Base Formation with this compound
| Carbonyl Compound | Product Type |
|---|---|
| Benzaldehyde | N-Benzylidene-pyrimidine-4,5,6-triamine derivative |
| Salicylaldehyde | N-Salicylidene-pyrimidine-4,5,6-triamine derivative |
| Acetone | N-Isopropylidene-pyrimidine-4,5,6-triamine derivative |
Cyclization Reactions to Fused Heterocyclic Systems
The strategic placement of amino groups in this compound makes it an ideal precursor for constructing various fused heterocyclic systems through cyclization reactions.
The synthesis of the purine (B94841) ring system is one of the most significant applications of 4,5-diaminopyrimidine (B145471) derivatives, a structural motif present in this compound. The classical Traube purine synthesis involves the reaction of a 4,5-diaminopyrimidine with a reagent that provides a single carbon atom to form the imidazole (B134444) portion of the purine ring. google.compharmaguideline.comresearchgate.net This cyclization reaction is a robust and widely used method for creating a diverse range of substituted purines. google.com
The reaction involves the condensation of the 4- and 5-amino groups with a one-carbon electrophile, leading to the formation of the fused imidazole ring. A variety of reagents can serve as the one-carbon source, allowing for the introduction of different substituents at the 8-position of the resulting purine.
Table 2: Reagents for the Synthesis of Purine Derivatives from this compound
| Reagent (One-Carbon Source) | Resulting Purine Derivative (at C8) | Reference |
|---|---|---|
| Formic Acid (HCOOH) | 8-Unsubstituted purine | pharmaguideline.com |
| Triethyl Orthoformate (HC(OEt)₃) | 8-Unsubstituted purine | |
| Formamide (HCONH₂) | 8-Unsubstituted purine | |
| Carbon Disulfide (CS₂) | 8-Thiopurine |
Pteridines are bicyclic heterocyclic compounds composed of fused pyrimidine and pyrazine (B50134) rings. researchgate.netijrpr.com They play crucial roles in various biological processes. nih.gov The synthesis of pteridines can be readily achieved by the condensation of a 4,5-diaminopyrimidine with an α-dicarbonyl compound. In the case of this compound, the reaction occurs between the 5- and 6-amino groups and the two carbonyl groups of the reagent to form the pyrazine ring.
This condensation reaction provides a direct and efficient route to the pteridine (B1203161) core structure. The nature of the substituents on the resulting pteridine ring is determined by the specific α-dicarbonyl compound used in the reaction.
Table 3: Synthesis of Pteridine Derivatives from this compound
| α-Dicarbonyl Compound | Resulting Pteridine Derivative | Reference |
|---|---|---|
| Glyoxal (CHOCHO) | 2,4-Diaminopteridine | researchgate.net |
| Methylglyoxal (B44143) (CH₃COCHO) | 2,4-Diamino-7-methylpteridine | researchgate.net |
| Diacetyl (CH₃COCOCH₃) | 2,4-Diamino-6,7-dimethylpteridine |
The pyrido[2,3-d]pyrimidine (B1209978) scaffold is present in numerous biologically active molecules. nih.gov The synthesis of this ring system often involves the construction of a pyridine (B92270) ring onto a pre-existing pyrimidine. Pyrimidines containing an amino group at position 6 and an unsubstituted C5 position, such as this compound, are common starting materials for this transformation. jocpr.com
The pyridine ring is typically formed through the reaction of the 6-amino group and the C5 carbon with a three-carbon synthon, which is often a 1,3-dielectrophilic species. This includes reagents like 1,3-dicarbonyl compounds, α,β-unsaturated carbonyls, and malonaldehyde derivatives. The reaction proceeds via an initial Michael addition or condensation at the C5 position, followed by intramolecular cyclization and dehydration or elimination to yield the aromatic pyrido[2,3-d]pyrimidine system. nih.govjocpr.com
Table 4: Reagents for the Synthesis of Pyrido[2,3-d]pyrimidines
| Three-Carbon Reagent | Resulting Pyrido[2,3-d]pyrimidine Substructure | Reference |
|---|---|---|
| Acetylacetone | 5,7-Dimethyl-pyrido[2,3-d]pyrimidine | jocpr.com |
| Ethyl Acetoacetate | 7-Methyl-5-oxo-pyrido[2,3-d]pyrimidine | jocpr.com |
| Malononitrile | 5-Amino-7-cyano-pyrido[2,3-d]pyrimidine | nih.gov |
The google.comjocpr.comresearchgate.nettriazolo[4,5-d]pyrimidine ring system, also known as 8-azapurine, is another important heterocyclic scaffold accessible from this compound. The formation of the fused triazole ring is achieved through a well-established reaction involving the treatment of a 4,5-diaminopyrimidine with nitrous acid (HONO). nih.gov
Nitrous acid, typically generated in situ from sodium nitrite (B80452) and a mineral acid (e.g., HCl), reacts with the 5-amino group to form a diazonium salt. This intermediate then undergoes rapid intramolecular cyclization by attacking the adjacent 4-amino group, leading to the formation of the stable, aromatic triazole ring. Starting with this compound, this reaction yields 6-amino- google.comjocpr.comresearchgate.nettriazolo[4,5-d]pyrimidine.
Reaction Scheme for Triazolo[4,5-d]pyrimidine Synthesis
Reactants: this compound, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl)
Conditions: Typically performed in an aqueous solution at low temperatures (0-5 °C).
Product: 6-Amino- google.comjocpr.comresearchgate.nettriazolo[4,5-d]pyrimidine
Pyranopyrimidines are fused heterocyclic systems containing a pyran ring fused to a pyrimidine ring. The synthesis of pyrano[2,3-d]pyrimidines often involves a multicomponent reaction, for example, between an aldehyde, malononitrile, and a 6-aminouracil (B15529) or barbituric acid derivative. researchgate.net
For a precursor like this compound, a synthetic route to a pyranopyrimidine would likely involve a derivative where one of the amino groups has been converted to a hydroxyl group. For instance, 4,5-diamino-6-hydroxypyrimidine, which can be derived from the starting triamine, is a suitable precursor. The reaction of this hydroxylated pyrimidine with reagents capable of forming a pyran ring, such as through a Michael addition followed by cyclization, can lead to the formation of pyrano[2,3-d]pyrimidine derivatives.
Table 5: Representative Synthesis of a Pyrano[2,3-d]pyrimidine Derivative
| Pyrimidine Precursor | Reagents | Product Type | Reference |
|---|
Introduction of Diverse Substituents for Structural Diversity
This compound serves as a crucial scaffold for the synthesis of a wide array of bicyclic heterocyclic compounds, primarily through the construction of a new ring fused to the pyrimidine core. The strategic introduction of substituents is achieved by reacting the vicinal amino groups at positions 5 and 6 with various electrophilic reagents. This approach is fundamental to creating structural diversity, leading to important classes of compounds such as pteridines and purines.
The condensation reaction is the most prevalent method for introducing diversity. By selecting different condensation partners, a vast range of functional groups and structural motifs can be incorporated. For instance, the reaction of this compound or its derivatives with α-dicarbonyl compounds, α,β-unsaturated ketones, or molecules containing reactive carbonyl groups leads to the formation of a fused pyrazine ring, yielding the pteridine skeleton.
Key examples of this strategy include:
Synthesis of Pteridines: The reaction of a 2,4,5,6-tetraaminopyrimidine (B94255) salt with 1,3-dihydroxyacetone (B48652) results in the formation of 2,4-diamino-6-(hydroxymethyl)pteridine, introducing a hydroxymethyl group at the 6-position of the newly formed pteridine ring system google.com. Similarly, condensation with various arylacetonitriles can produce 6-aryl-7-aminopteridines, allowing for the introduction of diverse aryl substituents lookchem.com. The reaction of 2-phenylthis compound with methylglyoxal can yield either the 7-methyl or 6-methyl derivative depending on the reaction conditions, demonstrating how regioselectivity can be controlled to introduce substituents at specific positions researchgate.net.
Synthesis of Purines: The Traube purine synthesis is a classic example where this compound is a key intermediate. After initial nitrosation of the 5-amino group followed by reduction, the resulting compound is cyclized with reagents like formic acid or chlorocarbonic esters to form the purine ring pharmaguideline.com. This method allows for the introduction of substituents at the 8-position of the purine core.
These methodologies highlight that the introduction of diverse substituents onto the this compound framework is primarily accomplished through annulation reactions that build a second ring, with the substituent's nature and position dictated by the choice of the reacting partner and the reaction conditions.
Mechanistic Investigations of Chemical Transformations
The chemical transformations of this compound are dominated by the reactivity of its vicinal diamines at the C5 and C6 positions. The mechanism of its most significant reaction, the formation of fused heterocyclic systems like pteridines and purines, involves a nucleophilic condensation pathway.
Pteridine Synthesis: The formation of the pteridine ring occurs via the condensation of the 5,6-diamino groups of the pyrimidine with a 1,2-dicarbonyl compound or its equivalent. The mechanism proceeds as follows:
Initial Nucleophilic Attack: One of the amino groups (typically the more nucleophilic N5-amine) attacks one of the carbonyl carbons of the dicarbonyl compound, forming a carbinolamine intermediate.
Dehydration: The carbinolamine readily dehydrates to form a Schiff base (imine).
Intramolecular Cyclization: The second amino group (N6) then performs an intramolecular nucleophilic attack on the second carbonyl carbon.
Final Aromatization: A subsequent dehydration step from this second carbinolamine intermediate leads to the formation of the aromatic pyrazine ring, completing the pteridine nucleus.
The regioselectivity of this condensation can be a critical factor. For example, when an unsymmetrical dicarbonyl compound like methylglyoxal is used, two isomeric products (6-methyl- or 7-methylpteridine) can be formed researchgate.net. The precise outcome is often influenced by factors such as pH, temperature, and the electronic properties of any existing substituents on the pyrimidine ring, which can alter the relative nucleophilicity of the N5 and N6 amino groups.
Purine Synthesis (Traube Synthesis): The mechanism for forming the fused imidazole ring to create a purine involves a cyclization-dehydration sequence.
Amide Formation: The synthesis typically starts from a 4,5-diaminopyrimidine. The 5-amino group reacts with a cyclizing agent like formic acid. This involves a nucleophilic acyl substitution where the amino group attacks the carbonyl carbon of formic acid, forming a formamido intermediate after dehydration.
Intramolecular Cyclization: The N4-amino group then acts as an intramolecular nucleophile, attacking the carbon of the formamido group.
Aromatization: A final dehydration step results in the formation of the aromatic imidazole ring, yielding the purine core.
These mechanistic pathways underscore the role of the 5,6-diamino functionality as the key reactive site for building complex, fused heterocyclic systems from the this compound core.
Optimization and Efficiency of Synthetic Protocols
Improving the efficiency and yield of synthetic protocols involving this compound is critical for its application in medicinal and materials chemistry. Research has focused on optimizing reaction conditions such as pH, choice of reagents, and reaction medium to enhance product formation and minimize side reactions.
A notable example of process optimization is in the synthesis of 2,4-diamino-6-(hydroxymethyl)pteridine from a 2,4,5,6-tetraaminopyrimidine salt and 1,3-dihydroxyacetone. The yield and purity of the product are highly dependent on the pH of the reaction medium. It was found that maintaining the pH between 1.0 and 2.5 significantly improves the outcome of the reaction google.com. This acidic environment likely facilitates the condensation and dehydration steps while minimizing the formation of impurities, such as the corresponding 7-hydroxymethyl isomer google.com.
| Reactants | pH | Yield | Notes |
|---|---|---|---|
| 2,4,5,6-Tetraaminopyrimidine Dihydrochloride + 1,3-Dihydroxyacetone | 4.0 - 4.5 | 56.6% | Suboptimal pH leading to lower yield. |
| 2,4,5,6-Tetraaminopyrimidine Dihydrochloride + 1,3-Dihydroxyacetone | 3.5 | ~69% (Calculated from 79.5g) | Improved yield compared to higher pH. |
| 2,4,5,6-Tetraaminopyrimidine Salt + 1,3-Dihydroxyacetone | 1.0 - 2.5 | Not specified, but described as an "improved process" | Optimal pH range to minimize side products and improve the overall process. |
The choice of catalyst and reaction conditions can also dramatically affect efficiency. In a study on pteridine synthesis, condensing 5,6-diaminouracils with acenaphthoquinone by heating under fusion in the presence of a few drops of dimethylformamide (DMF) gave yields of 69–79% in just 15 minutes nih.gov. This was a significant improvement over the traditional method of refluxing the reactants in acetic acid for 4 hours, which produced lower yields of 60–71% nih.gov.
| Reactants | Conditions | Time | Yield |
|---|---|---|---|
| 5,6-Diaminouracils + Acenaphthoquinone | Reflux in Acetic Acid | 4 hours | 60–71% |
| 5,6-Diaminouracils + Acenaphthoquinone | Fusion with catalytic DMF | 15 minutes | 69–79% |
Investigating the Biological Activities and Pharmacological Relevance of Pyrimidine 4,5,6 Triamine and Analogues
Anticancer Research Applications
Pyrimidine (B1678525) analogues have been a significant focus of anticancer drug discovery, owing to their ability to interfere with critical pathways necessary for cancer cell proliferation and survival. ekb.egnih.govekb.eg
A primary strategy in cancer therapy is the inhibition of enzymes essential for tumor growth. Pyrimidine derivatives have been successfully designed as inhibitors of several key enzymes.
Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a crucial enzyme in the folate metabolic pathway, responsible for regenerating tetrahydrofolate, a cofactor required for the synthesis of nucleotides and certain amino acids. asm.org Inhibiting DHFR disrupts DNA synthesis, leading to cell death. Many pyrimidine-based compounds have been developed as DHFR inhibitors. nih.gov For instance, Piritrexim (PTX), a lipophilic antifolate, demonstrates potent but non-selective DHFR inhibition. nih.govresearchgate.net Numerous analogues, such as pyrido[2,3-d]pyrimidines, have been synthesized and evaluated as DHFR inhibitors, with some showing selectivity for the enzymes from pathogenic organisms over human DHFR. researchgate.netmdpi.comnih.gov For example, reduced 2,4-aminopyrido[3,2-d]pyrimidines exhibit potent inhibitory activity against recombinant human DHFR (rhDHFR) with IC50 values ranging from 0.2 to 1.0 µM. ekb.eg
Kinase Inhibition: Protein kinases are critical regulators of cell signaling pathways that are often dysregulated in cancer. Pyrimidine derivatives have been developed to target various kinases.
Bruton's Tyrosine Kinase (BTK): A series of novel 4,5,6-trisubstituted pyrimidines were designed as covalent BTK inhibitors, with one compound exhibiting an IC50 value of 0.07 μM. nih.gov Molecular modeling suggests that the primary amino group at the C-4 position of the pyrimidine ring is crucial for this activity. nih.gov
Epidermal Growth Factor Receptor (EGFR): EGFR is a tyrosine kinase that plays a vital role in cell proliferation and is a common target in cancer therapy. researchgate.net Quinazoline-2,4,6-triamine derivatives have been developed as EGFR-tyrosine kinase (EGFR-TK) inhibitors. nih.govsemanticscholar.org Similarly, new 4,6-diaryl pyrimidine derivatives have shown dual inhibitory activity against both EGFR and VEGFR-2. frontiersin.org
Other Kinases: Pyrimidine analogues have been investigated as inhibitors of a wide array of other kinases involved in cancer, including cyclin-dependent kinases (CDK4/6), p38 MAP kinase, mTOR, and monopolar spindle 1 (Mps1) kinase. mdpi.comnih.gov
Table 1: Inhibition of Cancer-Related Enzymes by Pyrimidine Analogues
| Compound/Derivative Class | Target Enzyme | IC50 Value | Reference |
|---|---|---|---|
| 4,5,6-Trisubstituted Pyrimidine (Compound I1) | Bruton's Tyrosine Kinase (BTK) | 0.07 µM | nih.gov |
| 2,4-Aminopyrido[3,2-d]pyrimidines (Reduced products) | Recombinant Human Dihydrofolate Reductase (rhDHFR) | 0.2 - 1.0 µM | ekb.eg |
| Quinazoline-2,4,6-triamine (Compound 10d) | Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) | 0.126 ± 0.019 µM | nih.govsemanticscholar.org |
| 4,6-Diaryl Pyrimidines (Compound 22) | Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | 10.12 nM | frontiersin.org |
| 4,6-Diaryl Pyrimidines (Compound 29) | Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | 12.31 nM | frontiersin.org |
| 4,6-Diaryl Pyrimidines (Compound 22) | Epidermal Growth Factor Receptor (EGFR) | 19.34 nM | frontiersin.org |
| 4,6-Diaryl Pyrimidines (Compound 29) | Epidermal Growth Factor Receptor (EGFR) | 21.09 nM | frontiersin.org |
The anticancer potential of pyrimidine-4,5,6-triamine analogues has been extensively evaluated through in vitro studies on various human cancer cell lines. These studies measure the compounds' ability to inhibit cell growth (antiproliferative) or directly kill cancer cells (cytotoxic), typically reported as IC50 values (the concentration required to inhibit 50% of cell growth).
Derivatives of quinazoline-2,4,6-triamine have demonstrated notable cytotoxic effects. nih.govsemanticscholar.org For instance, one such derivative, compound 10e, showed activity against MCF-7 (breast cancer), HT-29 (colon cancer), and A-549 (lung cancer) cell lines with IC50 values of 63.5 µM, 13.48 µM, and 15.0 µM, respectively. nih.govsemanticscholar.org Another compound, 10d, was particularly potent and selective against the A-549 lung cancer cell line, with an IC50 of 0.126 µM. nih.govsemanticscholar.org
Similarly, a series of 2,4,5,6-tetrasubstituted pyrimidine derivatives displayed moderate to excellent antiproliferative activity against cell lines including PC-3 (prostate cancer), MGC-803 (gastric cancer), and MCF-7. sioc-journal.cn One of the most active compounds from this series, 14t, had an IC50 value of 0.98 µM against HGC-27 gastric cancer cells. sioc-journal.cn Furthermore, newly synthesized 4,6-diaryl pyrimidines showed potent antiproliferative activity against four cancer cell lines, with GI50 (average IC50) values ranging from 22 nM to 86 nM, which is comparable to or better than the standard drug Erlotinib. frontiersin.org
Table 2: Cytotoxic Activity of Pyrimidine Analogues in Human Cancer Cell Lines
| Compound/Derivative Class | Cell Line | Cancer Type | IC50 / GI50 Value | Reference |
|---|---|---|---|---|
| Quinazoline-2,4,6-triamine (Compound 10e) | MCF-7 | Breast | 63.5 ± 1.39 µM | nih.govsemanticscholar.org |
| Quinazoline-2,4,6-triamine (Compound 10e) | HT-29 | Colon | 13.48 ± 1.89 µM | nih.govsemanticscholar.org |
| Quinazoline-2,4,6-triamine (Compound 10e) | A-549 | Lung | 15.0 ± 0.9 µM | nih.govsemanticscholar.org |
| Quinazoline-2,4,6-triamine (Compound 10d) | A-549 | Lung | 0.126 ± 0.019 µM | nih.govsemanticscholar.org |
| 2,4,5,6-Tetrasubstituted Pyrimidine (Compound 14t) | HGC-27 | Gastric | 0.98 ± 0.12 µmol/L | sioc-journal.cn |
| 4,6-Diaryl Pyrimidine (Compound 22) | MCF-7 | Breast | 28 nM | frontiersin.org |
| 4,6-Diaryl Pyrimidine (Compound 22) | A-549 | Lung | 19 nM | frontiersin.org |
| 4,6-Diaryl Pyrimidine (Compound 29) | MCF-7 | Breast | 31 nM | frontiersin.org |
| 4,6-Diaryl Pyrimidine (Compound 29) | A-549 | Lung | 21 nM | frontiersin.org |
| Pyrimido[5,4-e] cymitquimica.comnih.govsioc-journal.cntriazine (Compound 6b) | A-549 | Lung | 3.6 µM | nih.gov |
Beyond general cytotoxicity, research has focused on how pyrimidine analogues affect specific molecular mechanisms that drive cancer. A key area of investigation is the pyrimidine metabolic pathway itself. Cancer cells often exhibit reprogrammed metabolism to support their high rate of proliferation, making them dependent on pathways like de novo pyrimidine synthesis. nih.gov Dihydroorotate dehydrogenase (DHODH), a key enzyme in this pathway, has been identified as a critical drug target. nih.govamegroups.org Pharmacological inhibition of DHODH can overcome differentiation arrest in leukemia models and has been shown to reduce metastasis in colorectal and small cell lung cancer models. nih.govamegroups.org
Antimicrobial Research Applications
The structural features of this compound and its derivatives also make them promising candidates for the development of antimicrobial agents. cymitquimica.comontosight.ai
Pyrimidine derivatives have demonstrated a broad spectrum of antibacterial activity. nih.gov For example, a series of 5-benzylidenepyrimidine-4,6-diones were synthesized and tested against several bacterial strains. nih.gov While these compounds did not inhibit Gram-negative bacteria like Escherichia coli, some showed activity against Gram-positive bacteria, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). nih.gov
Other studies have reported the synthesis of pyrimidinopyrazoles and pyrimidinotriazoles that exhibited moderate activity against S. aureus and Bacillus subtilis. nih.gov The development of pyrimidine-based antibacterial agents is often linked to their ability to act as antifolates, inhibiting the bacterial DHFR enzyme, which is a validated target for antibiotics like trimethoprim. nih.gov
Table 3: Antibacterial Activity of Pyrimidine Analogues
| Compound/Derivative Class | Bacterial Strain | Activity/Result | Reference |
|---|---|---|---|
| (Z)-5-(2,3,4-Trifluorobenzylidene)rhodanine | Staphylococcus aureus ATCC 29213 | MIC: 0.5 µg/mL | nih.gov |
| (Z)-5-(2,3,4-Trifluorobenzylidene)rhodanine | Methicillin-resistant S. aureus (MRSA) ATCC 43300 | MIC: 32 µg/mL | nih.gov |
| Pyrimidinopyrazoles/Pyrimidinotriazoles (Compounds 3b, 3d, 3g, 3j, 4c, 5b, 5c) | Staphylococcus aureus | Moderate activity at 50 µg/ml and 100 µg/ml | nih.gov |
| Pyrimidinopyrazoles/Pyrimidinotriazoles (Compounds 3b, 3d, 3g, 3j, 4c, 5b, 5c) | Bacillus subtilis | Moderate activity at 50 µg/ml and 100 µg/ml | nih.gov |
| 4,6-Disubstituted Pyrimidines | Bacillus subtilis | Displayed varying degrees of activity | nih.gov |
| 4,6-Disubstituted Pyrimidines | Pseudomonas aeruginosa | Displayed varying degrees of activity | nih.gov |
The antifungal potential of pyrimidine derivatives is also an active area of research. nih.gov In one study, newly synthesized pyrimidinopyrazoles and pyrimidinotriazoles showed significant activity against the fungal pathogens Candida albicans and Aspergillus niger at concentrations of 50 µg/ml and 100 µg/ml. nih.gov
More recently, a series of 17 novel pyrimidine derivatives containing an amide moiety were synthesized and evaluated for their in vitro antifungal activities against plant fungal pathogens. nih.gov Two compounds, 5f and 5o, demonstrated superior antifungal activity against Phomopsis sp. compared to the commercial fungicide Pyrimethanil. nih.gov Specifically, compound 5o was particularly potent, with an EC50 value of 10.5 µg/ml, which was significantly better than that of Pyrimethanil (32.1 µg/ml). nih.gov These findings highlight the potential of pyrimidine-based compounds in agricultural applications as well as in medicine.
Antiviral Activity
The pyrimidine scaffold is a fundamental component in a variety of compounds that exhibit significant antiviral properties. These derivatives have been reported to inhibit a wide range of viruses, including influenza virus, respiratory syncytial virus, dengue virus, and herpes viruses. nih.gov The mechanism of action often involves the inhibition of viral DNA or RNA synthesis, thereby halting viral replication. gsconlinepress.com
Research into pyrimidine derivatives has highlighted their potential as therapeutic agents. ontosight.ai Specifically, N-[2-(2-phosphonomethoxy)ethyl] (PME) derivatives of pyrimidines have been synthesized and evaluated for their antiviral activities. While many PME derivatives in the pyrimidine series showed limited activity against DNA viruses and retroviruses, some exceptions were noted. nih.gov For instance, the 5-bromocytosine (B1215235) derivative of PME displayed some antiviral effects. nih.gov Furthermore, acyclic nucleoside phosphonates containing a 2,4-diamino-pyrimidine (DAPym) nucleobase have shown inhibitory effects against several viruses, including HIV, HBV, and VZV. nih.gov
A series of novel nucleoside analogues featuring two 1,2,3-triazol-4-yl-β-d-ribofuranosyl fragments attached to a pyrimidine moiety have been synthesized and tested for antiviral activity. Three of these compounds demonstrated moderate activity against the influenza A/PR/8/34/(H1N1) virus, with IC50 values of 57.5 µM, 24.3 µM, and 29.2 µM. mdpi.com Additionally, certain pyrimido[4,5-b]indole ribonucleosides have shown activity against the Dengue virus. nih.gov
The structural similarity of pyrimidine derivatives to the natural nucleobases allows them to interfere with viral replication processes. This interference can occur through the inhibition of key viral enzymes, such as DNA polymerases. nih.gov The broad-spectrum potential of pyrimidine-based compounds continues to drive research in the development of new antiviral therapies. nih.govnih.gov
Table 1: Antiviral Activity of Selected Pyrimidine Analogues
| Compound/Analogue Class | Virus | Activity/IC50 | Reference |
| Nucleoside analogues with 1,2,3-triazol-4-yl-β-d-ribofuranosyl fragments | Influenza A (H1N1) | 57.5 µM, 24.3 µM, 29.2 µM | mdpi.com |
| Pyrimido[4,5-b]indole ribonucleosides | Dengue virus | Active | nih.gov |
| Acyclic nucleoside phosphonates (PMEO-DAPym) | HIV, HBV, VZV | Inhibitory | nih.gov |
| 5-bromocytosine PME derivative | DNA viruses/retroviruses | Active | nih.gov |
Antimalarial and Antiparasitic Activity
Pyrimidine derivatives are a cornerstone in the development of antimalarial and antiparasitic drugs. gsconlinepress.com They often target crucial enzymes in the parasite's metabolic pathways, such as dihydrofolate reductase (DHFR). gsconlinepress.comnih.gov By inhibiting DHFR, these compounds disrupt the synthesis of folate, which is essential for the parasite's DNA synthesis and survival. gsconlinepress.com
A series of compounds with two π-conjugated moieties linked to a triamine have been synthesized with the aim of inhibiting hemozoin formation, a critical detoxification process for malaria parasites. nih.gov Several of these compounds, particularly those with a 7-chloroquinolin-4-yl group, demonstrated potent antimalarial activity in vitro against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. nih.gov Notably, compounds 3a and 12a showed significant antimalarial effects in a P. berghei-infected mouse model. nih.gov
Furthermore, novel 4-amino benzoic acid (PABA)-substituted pyrimidine derivatives have been developed as inhibitors of P. falciparum dihydrofolate reductase (Pf-DHFR). nih.gov In vitro assays revealed that several of these compounds exhibited significant antimalarial activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum. nih.gov Specifically, the compound 3f , which has a 4-methyl piperazine (B1678402) substitution, was the most potent, with IC50 values of 5.26 µg/ml (3D7) and 4.71 µg/ml (Dd2). nih.gov
Other research has focused on pyrido[2,3-d]pyrimidine (B1209978) analogues as antifolates. nih.gov Additionally, a tripodal Schiff base, 5-amino-2,4,6-tris(4-carboxybenzimino)-1,3-pyrimidine, demonstrated significant parasitemia inhibition in a P. berghei-infected mouse model. researchgate.net The development of pyrimidine-based compounds remains a key strategy in the search for new and effective treatments for malaria and other parasitic diseases, especially in the face of growing drug resistance. dergipark.org.trasm.org
Table 2: Antimalarial Activity of Selected this compound Analogues and Derivatives
| Compound/Analogue | Target/Mechanism | Activity/IC50 | Organism/Strain | Reference |
| 3a and 12a | Hemozoin formation inhibition | Potent in vivo activity | P. berghei | nih.gov |
| 3f (PABA-substituted pyrimidine) | Pf-DHFR inhibition | 4.71 µg/ml | P. falciparum (Dd2) | nih.gov |
| 3f (PABA-substituted pyrimidine) | Pf-DHFR inhibition | 5.26 µg/ml | P. falciparum (3D7) | nih.gov |
| 5-amino-2,4,6-tris(4-carboxybenzimino)-1,3-pyrimidine | Not specified | 72.20% parasitemia inhibition at 50 mg/kg | P. berghei | researchgate.net |
Other Biological Activity Research
General Enzyme Inhibition Studies
The structural framework of this compound and its analogues lends itself to the inhibition of various enzymes. These compounds can act as inhibitors of key enzymes involved in different disease pathways. ontosight.ai For instance, certain pyrimidine derivatives have been identified as inhibitors of mushroom tyrosinase, an enzyme involved in melanin (B1238610) production. nih.gov
In one study, a series of novel 2,6-diamino-4-chloropyrimidine and 2,4,6-triaminopyrimidine (B127396) derivatives were synthesized and evaluated for their inhibitory effect on mushroom tyrosinase. nih.gov All the synthesized compounds demonstrated inhibitory activity, with inhibition percentages ranging from 23.72% to 55.08% at a concentration of 30 µM. nih.gov Notably, the pyrimidine derivatives 1a (IC50 = 24.68 µM) and 1d (IC50 = 24.45 µM) showed inhibitory activities comparable to the standard inhibitor, kojic acid (IC50 = 25.24 µM). nih.gov Kinetic studies revealed a noncompetitive type of inhibition. nih.gov
Furthermore, pyrimidine derivatives have been investigated as inhibitors of dihydrofolate reductase (DHFR), a crucial enzyme in folate metabolism. mdpi.comnih.gov Inhibition of DHFR can disrupt cell proliferation, making it a target for anticancer and antimicrobial therapies. Pyrido[2,3-d]pyrimidine derivatives, synthesized from 2,4,6-triaminopyrimidine, have shown potential as DHFR inhibitors. mdpi.comnih.gov The ability of this compound analogues to inhibit a range of enzymes underscores their potential for the development of new therapeutic agents. mdpi.com
Table 3: Enzyme Inhibition by this compound Analogues
| Compound/Analogue | Enzyme Target | Inhibition Data (IC50 / % Inhibition) | Reference |
| 1a | Mushroom Tyrosinase | 24.68 µM | nih.gov |
| 1d | Mushroom Tyrosinase | 24.45 µM | nih.gov |
| 2,6-diamino-4-chloropyrimidine and 2,4,6-triaminopyrimidine derivatives | Mushroom Tyrosinase | 23.72% - 55.08% at 30 µM | nih.gov |
| Pyrido[2,3-d]pyrimidine derivatives | Dihydrofolate Reductase (DHFR) | Not specified | mdpi.comnih.gov |
Interaction with Key Biological Molecules (e.g., DNA, Proteins)
The biological activity of this compound and its analogues is often rooted in their ability to interact with essential biological macromolecules like DNA and proteins. ontosight.ai The structural similarity of these compounds to natural purines and pyrimidines allows them to function as mimics or interfering agents in processes involving nucleic acids. This can lead to the disruption of DNA and RNA synthesis, a mechanism exploited in the development of antiviral and anticancer agents.
The interaction with proteins, particularly enzymes, is a key aspect of their pharmacological relevance. ontosight.ai For example, the recognition of DNA damage, such as pyrimidine-pyrimidone (6-4) photoproducts, by repair proteins like Rad4/XPC involves specific interactions that lead to the flipping out of the damaged nucleotides from the DNA helix. nih.gov While not directly about this compound, this illustrates the principle of protein-DNA recognition involving pyrimidine structures.
The development of pyrimidine-embedded molecular frameworks is being explored to modulate protein-protein interactions (PPIs). nih.gov By using the geometric features of these scaffolds, researchers aim to create peptidomimetics that can mimic secondary protein structures like α-helices and β-strands, which are crucial for the interfaces of protein-protein interactions. nih.gov This approach holds promise for the rational design of molecules that can influence various biological pathways.
Modulation of Biological Pathways (e.g., reproductive signals)
The interaction of this compound and its derivatives with various biological targets can lead to the modulation of complex cellular pathways. smolecule.com For example, pyrimido[4,5-d]pyrimidines have been investigated for their potential to modulate angiogenesis through the inhibition of the Jak pathway. google.com
While direct research on the modulation of reproductive signals by this compound is not extensively detailed in the provided context, the broader class of pyrimidine derivatives has been shown to influence pathways that could be relevant. The ability of these compounds to act as enzyme inhibitors and interact with key cellular components suggests they could potentially impact signaling cascades involved in reproductive processes. Further research is necessary to specifically elucidate the role of this compound and its analogues in modulating reproductive signals and other biological pathways.
Applications in Advanced Chemical and Biochemical Research
Role as Key Chemical Intermediates in Drug Discovery and Development
The pyrimidine (B1678525) scaffold is a well-established pharmacophore, and the strategic placement of three amino groups in pyrimidine-4,5,6-triamine makes it a highly valuable precursor in the synthesis of potential therapeutic agents. The amino groups provide multiple reaction sites for building more complex molecular architectures, enabling the generation of diverse compound libraries for screening and drug development.
One of the most significant applications of this compound is in the synthesis of purine (B94841) derivatives. researchgate.net Purines are fundamental components of DNA and RNA and are involved in numerous cellular processes, making them attractive targets for therapeutic intervention. The Traube purine synthesis, a classic method, utilizes an amino-substituted pyrimidine, such as this compound, which is reacted with formic acid or a related cyclizing agent to form the fused imidazole (B134444) ring of the purine system. researchgate.netmdpi.com This approach allows for the creation of a wide variety of substituted purines with potential applications as anticancer, antiviral, and anti-inflammatory agents. nkust.edu.twnih.govnih.govresearchgate.netmdpi.com
The ability to systematically modify the pyrimidine ring at various positions allows for the fine-tuning of the pharmacokinetic and pharmacodynamic properties of the resulting drug candidates. nih.gov This has led to the development of numerous pyrimidine-based drugs with a broad spectrum of activities. nih.gov
Below is a table of representative purine analogs synthesized using this compound or similar precursors and their therapeutic areas of interest.
| Purine Analog Class | Therapeutic Target/Area of Interest | Synthetic Approach |
| 6-Mercaptopurine Analogs | Anticancer (Leukemia) | Modification of the purine ring synthesized from a triaminopyrimidine precursor. |
| Acyclovir Congeners | Antiviral (Herpes Simplex Virus) | Acyclic side chain attachment to a purine base derived from a pyrimidine intermediate. |
| Allopurinol Derivatives | Anti-gout (Xanthine Oxidase Inhibitors) | Synthesis of a pyrazolo[3,4-d]pyrimidine core, an isomer of purine, from a pyrimidine precursor. |
| Caffeine and Theophylline Analogs | CNS Stimulants, Bronchodilators | N-alkylation of a xanthine core synthesized via the Traube method. |
Utilization as Derivatization Agents in Analytical Methodologies
In analytical chemistry, derivatization is a technique used to convert an analyte into a product that is more suitable for analysis by a specific method, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC). This process can enhance detectability, improve chromatographic separation, and increase the stability of the analyte. While pyrimidine derivatives are involved in derivatization, it is important to note that this compound itself is more commonly a building block for larger molecules rather than a direct derivatizing agent for a wide range of analytes.
However, structurally related compounds, such as 6-hydroxy-2,4,5-triaminopyrimidine (B93921), are employed as derivatizing agents for the sensitive detection of α-dicarbonyl compounds like glyoxal and methylglyoxal (B44143), which are precursors to advanced glycation end products (AGEs). The reaction between the triaminopyrimidine and the α-dicarbonyl compound forms a highly fluorescent pteridine (B1203161) derivative, enabling quantification with high sensitivity and selectivity.
The general principle of this type of derivatization is the reaction of the vicinal diamine functionality on the pyrimidine ring with the dicarbonyl group of the analyte to form a stable, heterocyclic product with desirable analytical properties.
| Analyte Class | Derivatizing Agent Principle | Resulting Product | Analytical Advantage |
| α-Dicarbonyl Compounds | Reaction of vicinal diamines with dicarbonyls | Fluorescent Pteridines/Lumazines | Enhanced sensitivity and selectivity in fluorescence detection. |
| Carboxylic Acids | Amine-containing reagents for amide bond formation | Amide derivatives | Improved chromatographic properties and mass spectrometric detection. |
| Aliphatic Amines | Reagents that react with primary and secondary amines | Substituted amines | Increased UV absorbance or fluorescence for detection. researchgate.net |
Contributions to the Synthesis of Biologically Active Molecules
Beyond the synthesis of purines for drug discovery, this compound is a crucial starting material for other classes of biologically active heterocyclic compounds, most notably pteridines and lumazines. These molecules are involved in a variety of biological processes, and their synthetic analogs are investigated for a range of therapeutic applications.
Pteridines are bicyclic heterocyclic compounds composed of a fused pyrimidine and pyrazine (B50134) ring. They are synthesized by the condensation of a pyrimidine-4,5-diamine (which can be derived from this compound) with a 1,2-dicarbonyl compound. Pteridine derivatives are of significant interest due to their diverse biological activities, including roles as enzyme cofactors (e.g., biopterin) and as inhibitors of enzymes such as dihydrofolate reductase (DHFR), a target for anticancer and antimicrobial drugs.
Lumazines are another class of pteridine derivatives that exhibit strong fluorescence properties. They are formed by the reaction of a pyrimidine-4,5-diamine with an α-ketoacid or a related compound. Lumazine synthase, an enzyme involved in the biosynthesis of riboflavin (B1680620) (vitamin B2), catalyzes the formation of a lumazine derivative. Synthetic lumazine analogs are used as inhibitors of this enzyme, which is a target for the development of antibacterial and antifungal agents. greyhoundchrom.com
The following table summarizes the synthesis of these biologically active molecules from this compound or its close derivatives.
| Target Molecule Class | Reactant for Cyclization | Biological Significance/Application |
| Purines | Formic Acid / Formamide | Core of nucleosides, enzyme inhibitors, therapeutic agents. researchgate.netmdpi.com |
| Pteridines | 1,2-Dicarbonyl Compounds | Enzyme cofactors, DHFR inhibitors, anticancer agents. |
| Lumazines | α-Ketoacids | Intermediates in riboflavin biosynthesis, fluorescent markers, lumazine synthase inhibitors. greyhoundchrom.com |
Computational and Theoretical Studies on Pyrimidine 4,5,6 Triamine
Quantum Mechanical and Density Functional Theory (DFT) Calculations
Quantum mechanical (QM) calculations, particularly those using Density Functional Theory (DFT), have been widely applied to study pyrimidine (B1678525) derivatives. DFT is a computational method used to investigate the electronic structure of many-body systems. nih.govresearchgate.net These calculations provide fundamental insights into the molecule's behavior and properties. For instance, DFT has been used to study supramolecular assemblies and noncovalent interactions in the solid state of pyrimidine derivatives. researchgate.net
The electronic structure of a molecule dictates its reactivity and physical properties. In pyrimidine-4,5,6-triamine, the pyrimidine ring forms a delocalized π-electron system. The three amino groups (-NH2) are strong electron-donating groups, which increase the electron density of the pyrimidine ring through resonance effects. This high electron density makes the compound susceptible to electrophilic attack and influences its protonation behavior. researchgate.net
Molecular Orbital (MO) analysis, particularly focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding chemical reactivity. acs.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the H-L energy gap, is a key indicator of molecular stability and reactivity. acs.org For pyrimidine derivatives, the distribution and energy of these frontier molecular orbitals are significantly influenced by the nature and position of substituents on the ring. smolecule.comdergipark.org.tr
HOMO: For this compound, the HOMO is expected to have significant contributions from the nitrogen lone pairs of the amino groups and the π-system of the ring, reflecting the molecule's nucleophilic character.
LUMO: The LUMO is generally a π* antibonding orbital of the pyrimidine ring. Its energy and localization determine the molecule's ability to accept electrons, which is relevant in interactions with biological targets. dergipark.org.tr
| Electronic Property | General Characteristics and Significance | Supporting Evidence |
|---|---|---|
| Aromatic Character | The pyrimidine core has a delocalized π-system, conferring aromaticity. | smolecule.com |
| Electron Distribution | Amino groups are electron-donating, increasing the ring's electron density. | researchgate.netsmolecule.com |
| HOMO-LUMO Gap | The energy gap influences electronic properties and chemical reactivity. Substituents significantly modulate this gap. | acs.orgdergipark.org.tr |
| Molecular Electrostatic Potential (MEP) | Used to rationalize noncovalent interactions and predict sites for electrophilic and nucleophilic attack. | researchgate.net |
Theoretical calculations are valuable for interpreting and predicting spectroscopic data. DFT and other semi-empirical methods can be used to calculate vibrational frequencies (IR), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis). alquds.edu By comparing calculated spectra with experimental data, researchers can confirm the structure of synthesized compounds. researchgate.net For example, calculations on related triazine derivatives have shown a good correlation between predicted and experimental IR, NMR, and mass spectrometry data. acs.orgnih.gov This approach is crucial for characterizing novel compounds and understanding how structural modifications affect their spectral signatures.
This compound itself is a relatively rigid molecule, but its derivatives can exhibit conformational flexibility, especially with bulky substituents. Conformational analysis aims to identify the most stable arrangement of atoms in a molecule (i.e., the lowest energy conformer). Quantum mechanical calculations can determine the relative energies of different conformers and the energy barriers for rotation around single bonds. acs.org
In a study of N,N-Dimethyl-N,N-diphenylthis compound, the dihedral angles between the pyrimidine ring and the attached phenyl rings were determined to be 56.49° and 70.88°. researchgate.net DFT calculations are also used to assess the thermodynamic stability of different tautomers or isomers. jchemrev.com For instance, calculations have shown that for some substituted 2,4,6-triaminopyrimidines, protonation can occur at the C5 carbon atom in addition to the expected N1 nitrogen, and DFT can rationalize the stability of the resulting structures. researchgate.net
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov This technique is particularly useful for understanding the dynamic behavior of a ligand when bound to a biological target, such as a protein or enzyme. nih.govsemanticscholar.org
For derivatives of this compound, MD simulations have been employed to:
Assess Binding Stability: To evaluate the stability of the ligand-protein complex over the simulation period. The root mean square deviation (RMSD) of the ligand is monitored to see if it remains stably in the binding pocket. researchgate.net
Analyze Intermolecular Interactions: To study the persistence of key interactions, such as hydrogen bonds, between the ligand and the protein's active site residues. nih.gov
Calculate Binding Free Energies: To provide a more accurate estimation of the binding affinity by considering the dynamic nature of the system and the effects of the solvent. semanticscholar.org
In studies on related quinazoline-2,4,6-triamine inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), MD simulations confirmed that key hydrogen bonds with residues like Met769 are crucial for stable binding. nih.govsemanticscholar.org
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing a lead compound to enhance its biological activity and selectivity. nih.govresearchgate.net For this compound derivatives, SAR studies have been crucial in their development as inhibitors of various enzymes, particularly dihydrofolate reductase (DHFR). nih.gov
The general pyrimidine scaffold is a versatile starting point for designing biologically active molecules. researchgate.net SAR studies have shown that the biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the ring. nih.gov
| Position of Substitution | General SAR Findings | Target Example | Supporting Evidence |
|---|---|---|---|
| C2, C4, C6-Amino Groups | These groups are often crucial for forming key hydrogen bonds with the target enzyme's active site. | Dihydrofolate Reductase (DHFR) | nih.govnih.gov |
| C5 Position | Modifications at this position can influence selectivity and potency by creating specific interactions with the target. | DHFR | nih.gov |
| N-Substituents on Amino Groups | Adding substituted phenyl rings or other lipophilic groups can enhance binding through hydrophobic interactions. | DHFR | nih.govnih.gov |
Quantitative Structure-Activity Relationship (QSAR) models, which use statistical methods to correlate chemical structure with biological activity, have also been developed for pyrimidine derivatives. dergipark.org.trscispace.com A QSAR study on 2,4,6-trisubstituted pyrimidines as antimalarials identified that electronic properties, such as the charge on specific carbon atoms and the LUMO energy, were key determinants of activity. dergipark.org.tr
Molecular Docking and Ligand-Target Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov It is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions. researchgate.netnih.gov
For this compound and its analogues, docking studies have been instrumental in their design as enzyme inhibitors. nih.gov These studies typically involve docking the pyrimidine derivative into the active site of a target protein, such as DHFR, to predict its binding mode and affinity. nih.govnih.gov
Key findings from docking studies of pyrimidine-based inhibitors include:
Hydrogen Bonding: The amino groups at positions 2, 4, and 6 are frequently predicted to form critical hydrogen bonds with amino acid residues in the enzyme's active site. nih.govnih.gov
Hydrophobic Interactions: Substituents on the pyrimidine core or its amino groups can engage in favorable hydrophobic interactions with nonpolar residues, contributing significantly to binding affinity. dergipark.org.tr
Rational Drug Design: Docking results guide the design of new analogues with improved potency and selectivity. For example, modeling studies hypothesized that introducing a methyl group at the N9 position of pyrido[2,3-d]pyrimidines would create favorable interactions with certain microbial DHFR enzymes but not with human DHFR, a strategy aimed at improving selectivity. pdbj.org
DNA Interaction: Docking studies have also been used to analyze the potential of pyrimidine derivatives to interact with DNA. nih.govcsic.es
Metabolic and Biochemical Pathways Involving Pyrimidine 4,5,6 Triamine
Integration into Pyrimidine (B1678525) Metabolism Pathways
While not a direct intermediate in the primary de novo or salvage pathways for nucleotide synthesis, pyrimidine-4,5,6-triamine plays a crucial role as a precursor to a key molecule in the biosynthesis of riboflavin (B1680620) (vitamin B2).
The de novo synthesis of pyrimidine nucleotides begins with simple molecules like bicarbonate, aspartate, and glutamine, leading to the formation of uridine (B1682114) monophosphate (UMP), which is a precursor to other pyrimidines. The salvage pathway, on the other hand, recycles pre-existing pyrimidine bases and nucleosides.
The direct involvement of this compound is observed in a specialized branch of metabolism. Its hydroxylated derivative, 6-hydroxy-2,4,5-triaminopyrimidine (B93921) , is a recognized precursor in the biosynthesis of riboflavin. This process begins with GTP and ribulose-5-phosphate and proceeds through pyrimidine and pteridine (B1203161) intermediates. The synthesis of 6-hydroxy-2,4,5-triaminopyrimidine itself is a regulated step. In the yeast Pichia guilliermondii, the rate of its synthesis is influenced by the levels of riboflavin and iron. Specifically, riboflavin has been shown to inhibit the synthesis of this precursor. Furthermore, the synthesis of the enzyme responsible for this step, guanylic cyclohydrolase, appears to be regulated by iron. nih.gov
The pathway can be summarized in the following table:
| Precursor Molecule | Key Intermediate | End Product of Pathway | Organism Studied |
| Guanosine Triphosphate (GTP) | 6-hydroxy-2,4,5-triaminopyrimidine | Riboflavin (Vitamin B2) | Pichia guilliermondii |
Role in Cellular Processes and Signaling
The direct role of this compound in cellular processes and signaling is an area of ongoing investigation. While specific signaling pathways directly modulated by this compound are not yet fully elucidated, the broader context of pyrimidine metabolism provides important clues.
The de novo synthesis of pyrimidines is intricately linked with cellular growth signals. The mTORC1 signaling pathway, a central regulator of cell growth and proliferation, stimulates the production of new nucleotides to support RNA and DNA synthesis. This is achieved, in part, through the phosphorylation of the enzyme CAD, which catalyzes the initial steps of de novo pyrimidine synthesis. This highlights a clear connection between growth signaling and the metabolic pathways that produce pyrimidines.
Given that this compound is a precursor in the biosynthesis of riboflavin, its role in cellular processes can be indirectly linked to the functions of flavin coenzymes (FMN and FAD). These coenzymes are essential for a multitude of redox reactions central to energy metabolism, such as the electron transport chain and the citric acid cycle. Therefore, the availability of this compound can indirectly impact cellular energy production.
Furthermore, derivatives of pyrimidines, such as pyridopyrimidines, have been identified as inhibitors of cyclic nucleotide synthesis. For instance, a specific pyridopyrimidine derivative was found to inhibit guanylyl cyclase type C (GC-C), thereby suppressing cyclic GMP (cGMP) accumulation. nih.gov While this does not directly implicate this compound, it demonstrates that the pyrimidine scaffold can be a basis for molecules that modulate crucial signaling pathways. The potential for this compound or its metabolites to influence cyclic nucleotide signaling remains an area for further research.
The following table outlines the potential areas of influence of this compound on cellular processes:
| Cellular Process/Signaling Pathway | Potential Role of this compound or its Derivatives | Research Findings |
| Riboflavin Biosynthesis | Precursor to 6-hydroxy-2,4,5-triaminopyrimidine, an intermediate in riboflavin synthesis. | Established role in the biosynthesis of a key vitamin precursor. |
| Cellular Energy Metabolism | Indirectly influences energy production through its role as a precursor to flavin coenzymes (FMN and FAD). | Inferred from the known functions of riboflavin. |
| Cyclic Nucleotide Signaling | Pyrimidine derivatives have been shown to inhibit guanylyl cyclase, suggesting a potential for similar compounds to modulate cGMP signaling. | Studies on related pyridopyrimidine structures provide a basis for this hypothesis. |
Advanced Analytical Methodologies in Pyrimidine 4,5,6 Triamine Research
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for probing the molecular structure of pyrimidine-4,5,6-triamine by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. While specific NMR data for this compound is not extensively detailed in the available literature, analysis of its derivatives provides significant insight. For instance, the precursor compound N⁴,N⁶-Dimethyl-5-nitro-N⁴,N⁶-diphenylpyrimidine-4,6-diamine has been characterized using ¹H and ¹³C NMR.
In its ¹H NMR spectrum (in CDCl₃), a singlet appears at 8.46 ppm, corresponding to the proton at the C2 position of the pyrimidine (B1678525) ring. The phenyl protons appear as multiplets between 7.02-7.23 ppm, and a distinct singlet for the two methyl groups is observed at 3.50 ppm nih.gov.
The ¹³C NMR spectrum of this precursor shows signals for the pyrimidine ring carbons and the attached phenyl and methyl groups. Key chemical shifts (in CDCl₃) are observed at δ 156.0, 155.7, 144.2, 129.2, 126.6, 125.1, 121.0, and 42.0 ppm nih.gov. Following the reduction of the nitro group to form the corresponding triamine derivative, N,N-Dimethyl-N,N-diphenyl-pyrimidine-4,5,6-triamine, the ¹³C NMR spectrum (in CDCl₃) shows characteristic shifts at δ 151.1, 148.0, 145.7, 129.3, 122.8, 122.7, 120.0, and 39.7 ppm researchgate.net. The changes in these chemical shifts provide crucial information about the electronic environment alterations resulting from the conversion of the nitro group to an amino group.
| Compound | Technique | Solvent | Observed Chemical Shifts (δ ppm) |
|---|---|---|---|
| N,N-Dimethyl-N,N-diphenyl-pyrimidine-4,5,6-triamine | ¹H NMR | CDCl₃ | 7.23-7.19 (m, 4H), 7.13-7.11(m, 2H), 7.02-6.99(m, 4H), 3.50 (s, 6H), 2.90 (s, 2H) |
| ¹³C NMR | CDCl₃ | 151.1, 148.0, 145.7, 129.3, 122.8, 122.7, 120.0, 39.7 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. For this compound, the key functional groups are the primary amine (–NH₂) groups and the aromatic pyrimidine ring.
The IR spectrum is expected to show characteristic bands for N–H stretching vibrations of the primary amine groups, typically appearing as two bands in the 3500–3300 cm⁻¹ region due to asymmetric and symmetric stretching modes libretexts.org. A medium to strong N–H bending (scissoring) vibration is expected in the 1650–1580 cm⁻¹ range orgchemboulder.com. Furthermore, a broad N–H wagging band may be observed between 910-665 cm⁻¹ orgchemboulder.com.
The aromatic C–N stretching vibrations within the pyrimidine ring are typically strong and appear in the 1335–1250 cm⁻¹ region libretexts.orgorgchemboulder.com. Vibrations associated with the C=C and C=N bonds of the heterocyclic ring are expected between 1600 cm⁻¹ and 1400 cm⁻¹ researchgate.net. Analysis of related pyrimidine derivatives shows characteristic vibrations for C=N in the 1525-1575 cm⁻¹ range and C=C around 1570-1596 cm⁻¹ researchgate.net.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
|---|---|---|
| N–H Stretch (asymmetric & symmetric) | 3500–3300 | Primary Amine |
| N–H Bend (scissoring) | 1650–1580 | Primary Amine |
| C=C and C=N Stretch | 1600–1400 | Pyrimidine Ring |
| Aromatic C–N Stretch | 1335–1250 | Pyrimidine Ring |
| N–H Wag | 910–665 | Primary Amine |
Mass Spectrometry (MS, HRMS)
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₄H₇N₅), the exact molecular weight is 125.13 g/mol calpaclab.comsigmaaldrich.com. In a mass spectrum, this would correspond to a molecular ion peak ([M]⁺) at an m/z (mass-to-charge ratio) of 125.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula. For the derivative N,N-Dimethyl-N,N-diphenyl-pyrimidine-4,5,6-triamine, electrospray ionization mass spectrometry (ES-MS) showed a protonated molecular ion peak [(M+H)⁺] at m/z 336.1, confirming its molecular weight researchgate.net. Such techniques are crucial for verifying the successful synthesis of the target compound and its derivatives.
UV-Visible Spectroscopy
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, which corresponds to the promotion of electrons to higher energy orbitals technologynetworks.com. The pyrimidine ring contains π electrons and non-bonding (n) electrons on the nitrogen atoms, which can undergo π→π* and n→π* transitions. The position and intensity of the absorption maxima (λ_max) are sensitive to the molecular structure and solvent nih.gov.
Chromatographic Separation and Detection Methods (e.g., UHPLC-MS)
Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is a state-of-the-art technique for the separation, identification, and quantification of compounds in complex mixtures, such as biological fluids researchgate.netbasicmedicalkey.com. This method offers high sensitivity, specificity, and rapid analysis times, making it ideal for metabolomics studies involving pyrimidine derivatives nih.govresearchgate.net.
The analysis of pyrimidines often employs reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase creative-proteomics.com. For highly polar metabolites, ion-pairing agents may be added to the mobile phase to improve retention and separation. The UHPLC system effectively separates the analytes before they enter the mass spectrometer nih.gov.
The mass spectrometer, often a triple quadrupole (QqQ) instrument, is typically operated in Multiple Reaction Monitoring (MRM) mode. This allows for highly selective and sensitive quantification by monitoring a specific precursor-to-product ion transition for each analyte basicmedicalkey.com. This targeted approach is essential for accurately measuring the levels of specific pyrimidine metabolites in biological samples and is a key technology for diagnosing disorders related to pyrimidine metabolism researchgate.netnih.gov.
X-ray Crystallography for Structural Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.
The crystal structure of the derivative N,N-Dimethyl-N,N-diphenyl-pyrimidine-4,5,6-triamine has been successfully elucidated researchgate.netnih.gov. The analysis revealed significant structural details about the conformation of the molecule in the solid state. The pyrimidine ring was found to be twisted relative to the two phenyl rings, with dihedral angles of 56.49° and 70.88°. The dihedral angle between the two phenyl rings themselves is 72.45° researchgate.netnih.gov. This non-planar conformation is a key structural feature. The study also reported that no significant intermolecular interactions were observed in the crystal structure of this particular derivative researchgate.netnih.gov.
| Crystallographic Data for N,N-Dimethyl-N,N-diphenyl-pyrimidine-4,5,6-triamine researchgate.net | |
|---|---|
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| Temperature | 293 K |
| Dihedral Angle (Pyrimidine/Phenyl 1) | 56.49 (9)° |
| Dihedral Angle (Pyrimidine/Phenyl 2) | 70.88 (9)° |
| Dihedral Angle (Phenyl 1/Phenyl 2) | 72.45 (9)° |
Future Research Directions and Challenges
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The synthesis of pyrimidine (B1678525) derivatives has traditionally relied on methods that often involve hazardous reagents and generate significant waste. The future of pyrimidine-4,5,6-triamine synthesis is geared towards the adoption of green chemistry principles to enhance efficiency and environmental compatibility. nih.govrasayanjournal.co.inresearchgate.net Key areas of exploration include:
Multicomponent Reactions (MCRs): These reactions, where multiple reactants combine in a single step to form a product, offer a more streamlined and atom-economical approach to synthesizing complex pyrimidine derivatives. rasayanjournal.co.in The development of novel MCRs for this compound analogues is a promising area of research.
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields, offering a more energy-efficient alternative to conventional heating methods. rasayanjournal.co.inresearchgate.net
Solvent-Free and Aqueous Synthesis: The use of safer solvents, particularly water, or conducting reactions in the absence of a solvent, is a critical aspect of sustainable chemistry that is being increasingly applied to pyrimidine synthesis. rasayanjournal.co.in
Catalysis: The development of novel and reusable catalysts can enhance the selectivity and efficiency of synthetic routes to this compound derivatives. nih.govresearchgate.net
These sustainable methodologies are not only environmentally conscious but also offer economic benefits through reduced waste and energy consumption. rasayanjournal.co.in
Deeper Elucidation of Molecular Mechanisms in Biological Systems
While derivatives of this compound have shown promise in various therapeutic areas, a comprehensive understanding of their molecular mechanisms of action is often lacking. Future research will need to focus on elucidating how these compounds interact with biological targets at a molecular level. This includes:
Target Identification and Validation: Identifying the specific proteins, enzymes, or nucleic acids that this compound derivatives interact with is a crucial first step. embopress.org
Binding Mode Analysis: Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can provide detailed insights into how these molecules bind to their targets. This information is invaluable for understanding structure-activity relationships (SAR).
Pathway Analysis: Understanding the broader biological pathways that are modulated by these compounds is essential for predicting their therapeutic effects and potential side effects.
A deeper understanding of the molecular mechanisms will enable the rational design of more potent and selective therapeutic agents derived from the this compound scaffold. nih.gov
Computational Design and Predictive Modeling of Advanced this compound Analogues
In recent years, computational tools have become indispensable in the field of drug discovery and materials science. For this compound, these approaches can accelerate the design and development of novel analogues with desired properties. Key computational strategies include:
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein, helping to identify potential drug candidates and understand their binding mechanisms. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a molecule and its biological activity, enabling the prediction of the activity of new compounds.
Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity, which can then be used to search for new, structurally diverse compounds with similar activity.
Predictive Modeling of Bioactivity: The development of accurate predictive models for the bioactivity of small molecules is a significant area of research that can guide the synthesis of more effective compounds. nih.govrsc.org
These in silico methods can significantly reduce the time and cost associated with the experimental screening of large compound libraries. arabjchem.org
Expanding Research Applications in Emerging Scientific Fields
The versatility of the pyrimidine scaffold suggests that this compound and its derivatives could find applications in a variety of emerging scientific fields beyond their traditional use in medicinal chemistry. Potential areas for future research include:
Materials Science: The unique electronic and hydrogen-bonding properties of pyrimidine derivatives make them interesting candidates for the development of novel organic materials, such as organic light-emitting diodes (OLEDs) and semiconductors. nih.gov
Chemical Biology: Functionalized this compound derivatives can be designed as chemical probes to study biological processes and identify new drug targets.
Agrochemicals: The biological activity of pyrimidines is not limited to human therapeutics; they also have potential applications as herbicides and insecticides. nih.gov
Exploring these new frontiers could unlock novel applications for this versatile chemical compound.
Addressing Challenges in the Synthesis and Characterization of Complex Derivatives
Despite the advancements in synthetic methodologies, the synthesis and characterization of complex this compound derivatives can still present significant challenges. Future efforts will need to address these hurdles:
Purification and Characterization: The purification of complex reaction mixtures and the unambiguous characterization of the final products can be challenging. Advanced analytical techniques, such as high-performance liquid chromatography (HPLC), mass spectrometry, and various NMR techniques, are essential for ensuring the purity and structural integrity of novel derivatives. nih.govresearchgate.net
Regioselectivity and Stereoselectivity: Controlling the regioselectivity and stereoselectivity of reactions is crucial for synthesizing specific isomers with desired biological activities. The development of new catalysts and reaction conditions to achieve high levels of selectivity is an ongoing area of research.
Overcoming these challenges will be critical for unlocking the full potential of this compound in various scientific disciplines.
Q & A
Basic: What are the standard synthetic routes for pyrimidine-4,5,6-triamine and its derivatives?
This compound is synthesized via multi-step condensation and dehydration reactions. For example, vericiguat (an sGC stimulator) is synthesized starting with the condensation of 2,4,6-triaminopyrimidine and 2,4,6-triaminobenzene using formamide and sodium methoxide, followed by dehydration with POCl₃ to form nitrile intermediates. Subsequent steps involve amidine formation and catalytic hydrogenation . Derivatives like 8-arylmethyl-9H-purin-6-amines are synthesized via microwave-assisted condensation of this compound with carboxylic acids, achieving high yields (e.g., 87% for 3a) .
Basic: How is this compound structurally characterized in research settings?
X-ray crystallography is the gold standard for structural elucidation. For example, the crystal structure of N4,N6-dimethyl-N4,N6-diphenylthis compound was resolved to confirm substituent positions and hydrogen-bonding interactions . Mass spectrometry (exact mass: 350.1095 Da) and isotopic labeling (e.g., [U-¹³C]-glucose) are also used to validate molecular formulas and track metabolic incorporation .
Basic: What safety protocols are critical when handling this compound?
TCI America’s safety data sheet (SDS) emphasizes that this compound sulfate hydrate degrades over time, requiring storage in controlled conditions. Researchers must use PPE (gloves, goggles, respirators) and follow federal/state disposal regulations. Fresh SDS updates should be requested for long-term storage .
Advanced: How can microwave-assisted synthesis optimize this compound derivative preparation?
Microwave irradiation (e.g., 220°C for 15 minutes in pyridine with P(OPh)₃) significantly enhances reaction efficiency. This method reduces multi-step protocols to single-step processes, improving yields (e.g., 87% for purin-6-amine derivatives) and enabling rapid diversification of the 8-arylmethyl group .
Advanced: How do isotopic tracer studies resolve pyrimidine ring biosynthesis pathways?
[U-¹³C]-glucose and [U-¹³C]-glutamine are used to trace carbon sources in pyrimidine biosynthesis. For instance, glutamine-derived carbons preferentially label positions 4,5,6 of uracil via the Krebs cycle, while glucose labels position 6 via PDH-derived acetyl-CoA. LC-MS analysis of ¹³C distribution in intermediates (e.g., citrate, aspartate) quantifies pathway contributions .
Advanced: How can researchers address contradictions in biological activity data for this compound derivatives?
Discrepancies often arise from substituent positioning or synthesis impurities. For example, Hsp90 inhibitors like PU-DZ8 require strict validation of the 8-arylmethyl group’s orientation via crystallography . Replicating synthesis under controlled conditions (e.g., inert atmosphere, purified intermediates) and comparing bioassay results across cell lines can isolate structural vs. methodological variables .
Advanced: How do structural modifications at specific positions enhance this compound’s utility in drug development?
Modifications at the 4,5,6-amino groups enable tailored interactions with biological targets. For example:
- Vericiguat : Methyl chloroformate at position 5 enhances sGC binding .
- PU-DZ8 : A benzodioxol-5-ylmethyl group at position 8 improves blood-brain barrier penetration for neurodegenerative applications .
Structure-activity relationship (SAR) studies guided by crystallographic data are critical for optimization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
